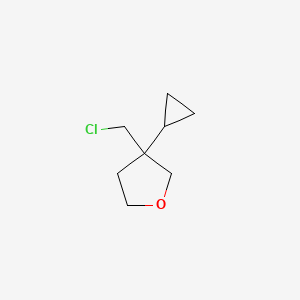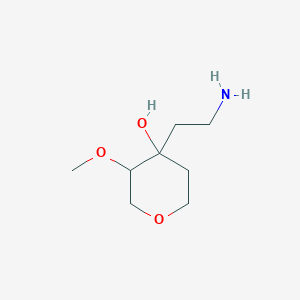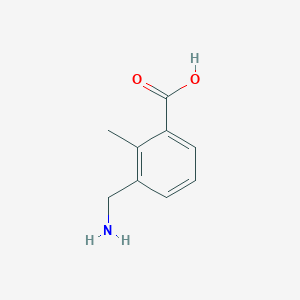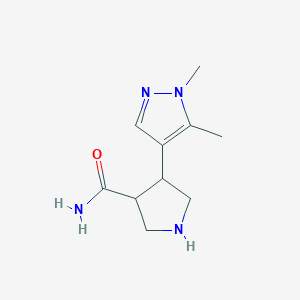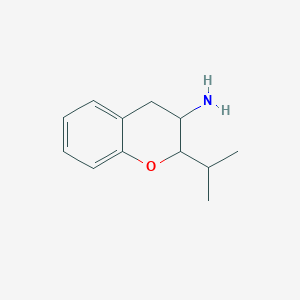![molecular formula C13H21N B13203970 (Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines This compound features a butan-2-yl group attached to a [(3,5-dimethylphenyl)methyl]amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the alkylation of [(3,5-dimethylphenyl)methyl]amine with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: [(3,5-dimethylphenyl)methyl]amine and butan-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The [(3,5-dimethylphenyl)methyl]amine is dissolved in the solvent, and the base is added to the solution. The butan-2-yl halide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. In pharmacological studies, it may interact with cellular pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
- (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine
- (Butan-2-yl)[(3,5-diethylphenyl)methyl]amine
- (Butan-2-yl)[(3,5-dimethylphenyl)ethyl]amine
Uniqueness
(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine is unique due to the specific positioning of the butan-2-yl group and the 3,5-dimethylphenyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
N-[(3,5-dimethylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-12(4)14-9-13-7-10(2)6-11(3)8-13/h6-8,12,14H,5,9H2,1-4H3 |
InChIキー |
DQNUILFOWGCDER-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCC1=CC(=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)




